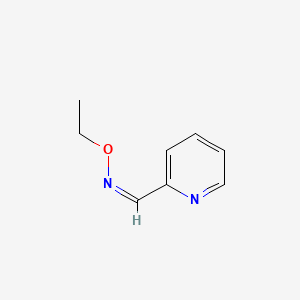
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen is a complex compound that contains nickel in a unique coordination environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen typically involves the reaction of nickel salts with acetic acid and sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex. The reaction mixture is then heated to promote the formation of the compound, followed by cooling and crystallization to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where nickel salts are reacted with acetic acid and sulfuric acid. The process is optimized for yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are carried out using various ligands like phosphines, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction can produce nickel(0) species.
Wissenschaftliche Forschungsanwendungen
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electroplating, battery technology, and as a precursor for nickel-based materials.
Wirkmechanismus
The mechanism by which Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen exerts its effects involves coordination chemistry principles. The nickel center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme active sites in biological systems or electrode surfaces in electrochemical applications.
Vergleich Mit ähnlichen Verbindungen
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen can be compared with other nickel complexes such as:
Nickel(II) acetate: Similar in containing acetate ligands but lacks the sulfate coordination.
Nickel(II) sulfate: Contains sulfate ligands but does not have the acetate coordination.
Nickel(II) chloride: A simpler nickel complex with chloride ligands.
The uniqueness of this compound lies in its mixed ligand environment, which imparts distinct chemical and physical properties, making it suitable for specific applications that other nickel complexes may not be able to achieve.
Eigenschaften
CAS-Nummer |
125275-87-8 |
|---|---|
Molekularformel |
C2H7NiO6S+ |
Molekulargewicht |
217.825 |
IUPAC-Name |
acetic acid;hydron;nickel;sulfuric acid |
InChI |
InChI=1S/C2H4O2.Ni.H2O4S/c1-2(3)4;;1-5(2,3)4/h1H3,(H,3,4);;(H2,1,2,3,4)/p+1 |
InChI-Schlüssel |
GOJMMTIKZLFHQI-UHFFFAOYSA-O |
SMILES |
[H+].CC(=O)O.OS(=O)(=O)O.[Ni] |
Synonyme |
Nickelate(1-), (acetato-O)[sulfato(2-)-O]-, hydrogen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


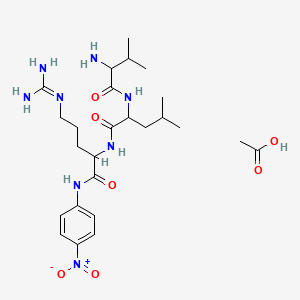
![Ethanone, 1-[3-(2-pyridinyl)oxiranyl]-, trans- (9CI)](/img/new.no-structure.jpg)
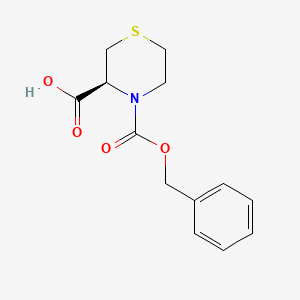
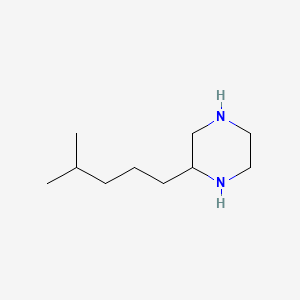
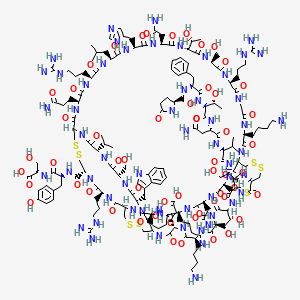
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
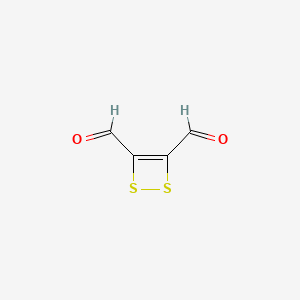

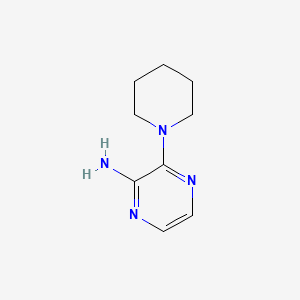
![3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)
![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)
